(3R)-Dunnione, (rel)-

Antifungal Mode of Action Redox Cycling

(3R)-Dunnione (rel)- is a mechanistically unique naphthofuran ortho-quinone that exerts antifungal effects via redox cycling—a mode of action absent in its precursor BTG 505 (Complex III inhibitor). As a validated NQO1 substrate, it enables selective cytotoxicity in NQO1-overexpressing cancers (A549 IC50=6.1μM) and NAD+ augmentation in vivo at 20mg/kg. With broad-spectrum antifungal activity (MIC 5–20 mg/L across 10 plant pathogens) and anti-T. cruzi activity (IC50=4.01μM), it is an ideal lead scaffold. Generic naphthoquinone substitution compromises experimental reproducibility.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 33404-57-8
Cat. No. B1670988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-Dunnione, (rel)-
CAS33404-57-8
SynonymsDunnione;  dl-Dunnione;  (+/-)-Dunnione
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C
InChIInChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3/t8-/m1/s1
InChIKeyWGENOABUKBFVAA-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Understanding (3R)-Dunnione (rel)- CAS 33404-57-8: A Naphthofuran Quinone with Redox-Cycling Antifungal Activity


(3R)-Dunnione (rel)- (CAS: 33404-57-8) is a naturally occurring naphthofuran ortho-quinone [1], structurally defined as (2R)-2,3,3-trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione . It is biosynthesized primarily in the glandular trichomes of Streptocarpus dunnii (Gesneriaceae) [2] and is recognized as an industrial fungicide with a broad spectrum of antifungal activity [1]. Its biological effects are mediated principally through the initiation of redox cycling, distinguishing it mechanistically from related naphthoquinones and synthetic analogs [3].

Why Generic Naphthoquinone Substitution is Not Recommended for (3R)-Dunnione (rel)-


Generic substitution among naphthoquinones is scientifically unsound due to divergent mechanism-of-action profiles, even among structurally proximate analogs. (3R)-Dunnione (rel)- exerts its antifungal effects primarily through redox cycling [1], a mechanism absent in its direct precursor BTG 505, which instead inhibits mitochondrial Complex III [1]. Furthermore, dunnione serves as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), a property that underpins its selective cytotoxicity in NQO1-expressing cancer cell lines and its in vivo protective effects against cisplatin-induced intestinal damage—activities not universally shared by other ortho-quinone analogs [2][3]. Procurement of a generic naphthoquinone without these defined mechanistic and target-engagement properties introduces uncharacterized variables that compromise experimental reproducibility and translational relevance.

Quantitative Evidence Guide: (3R)-Dunnione (rel)- Differentiation from Closest Analogs and In-Class Candidates


Mechanism-Based Differentiation: Redox Cycling Versus Mitochondrial Complex III Inhibition Relative to Precursor BTG 505

Head-to-head mode-of-action studies demonstrate that (3R)-dunnione (rel)- exerts antifungal activity primarily through initiation of redox cycling, whereas its biochemical precursor BTG 505 lacks this capacity and instead inhibits mitochondrial Complex III to achieve both insecticidal and fungicidal effects [1]. This mechanistic divergence directly impacts target organism spectrum and potential resistance development pathways. Dunnione exhibits no insecticidal activity despite robust antifungal activity, a selectivity profile attributable to its distinct redox-cycling mechanism [1].

Antifungal Mode of Action Redox Cycling Pesticide Discovery

Broad-Spectrum Agricultural Fungicidal Activity with Comparable Efficacy to Carbendazim

In direct comparative fungicide screening, (3R)-dunnione (rel)- demonstrated in vitro and in vivo (preventative) antifungal activities comparable to the long-established commercial fungicide carbendazim across a broad spectrum of plant pathogenic fungi [1]. Quantitative in vitro assessment against ten agriculturally relevant plant fungi yielded MIC values ranging from 5–20 mg/L, while in vivo efficacy in infected wheat and barley plants produced EC50 values of 2–20 mg/L [2]. Notably, eradicant activity in whole-plant assays was unexpectedly low, attributed to poor dose-transfer from the leaf surface to the fungal target—a formulation-dependent limitation [1].

Agricultural Fungicide Plant Pathology Crop Protection Antifungal Screening

NQO1-Dependent Cytotoxicity in A549 Lung Carcinoma Cells: Quantitative IC50 Data

(3R)-Dunnione (rel)- acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in solid tumors. NQO1-mediated reduction of dunnione increases intracellular reactive oxygen species (ROS) production, inducing cell death in A549 lung carcinoma cells with an IC50 of 6.1 μM [1]. This NQO1 substrate activity was confirmed in a structure-activity relationship study comparing (±)-dunnione with seven ortho-quinone analogs (compounds 3–8), which revealed that the biological activity was favored by the presence of a methyl group at the C-ring and a methoxy group at the A-ring—structural features that differentiate dunnione from inactive or less potent analogs [2].

Cancer Research NQO1 Substrate Cytotoxicity Lung Carcinoma A549

In Vivo Protective Efficacy Against Cisplatin-Induced Intestinal Damage: NAD+ Modulation

In a murine model of chemotherapy-induced gastrointestinal toxicity, (3R)-dunnione (rel)- administered at 20 mg/kg/day for 4 days significantly increased intracellular NAD+ levels and prevented inflammatory cytokine production and small intestinal damage induced by cisplatin [1]. This protective effect is mechanistically linked to dunnione's NQO1 substrate activity, which alters the NAD+/NADH ratio. While direct head-to-head comparator data in this specific model are not available, this in vivo pharmacological activity is a class-level feature of NQO1-substrate naphthoquinones, with β-lapachone being the most extensively characterized comparator in this mechanistic category [2].

Chemotherapy Supportive Care NAD+ Metabolism Cisplatin Toxicity Gastrointestinal Protection In Vivo Pharmacology

Antiparasitic Activity Against Trypanosoma cruzi: IC50 in Epimastigote Assay

(3R)-Dunnione (rel)- exhibits growth-inhibitory activity against Trypanosoma cruzi epimastigotes with an IC50 of 4.01 μM . This antiparasitic activity is class-level across naphthoquinones, including lapachol and β-lapachone, which have been extensively investigated for Chagas disease therapeutics. In a comprehensive review of natural and synthetic naphthoquinones active against T. cruzi, dunnione was identified as one of several active ortho-quinone scaffolds, with its IC50 falling within the moderate-activity range (1–10 μM) typical for this compound class [1]. Direct head-to-head comparisons with β-lapachone in identical T. cruzi assays are not currently available in the primary literature.

Chagas Disease Trypanosoma cruzi Antiparasitic Neglected Tropical Diseases Drug Discovery

Cytotoxicity Against BT-474 Breast Carcinoma Cells: High Potency at 1 μM

(3R)-Dunnione (rel)- demonstrates potent cytotoxicity against the human BT-474 breast carcinoma cell line (HER2-positive, ER-positive) with an IC50 of 1 μM after 24-hour exposure [1]. This represents approximately 6-fold higher potency compared to its activity in A549 lung carcinoma cells (IC50 = 6.1 μM), suggesting potential cell-type selectivity or differential NQO1 expression/activity in BT-474 cells. Direct comparator data for other naphthoquinones in BT-474 cells are sparse, limiting formal head-to-head analysis; however, the 1 μM IC50 places dunnione in the high-potency category for this cell line.

Breast Cancer BT-474 Cytotoxicity HER2-Positive Oncology Research

Optimal Research and Industrial Application Scenarios for (3R)-Dunnione (rel)-


Agricultural Fungicide Lead Discovery and SAR Expansion

Based on demonstrated broad-spectrum antifungal activity with MICs of 5–20 mg/L across ten plant pathogenic fungi and in vivo preventative efficacy comparable to carbendazim (EC50s = 2–20 mg/L in wheat and barley), (3R)-dunnione (rel)- is optimally positioned as a validated lead scaffold for agricultural fungicide development programs. Its redox-cycling mechanism, distinct from the Complex III inhibition of precursor BTG 505, offers an alternative mode of action that may circumvent existing resistance mechanisms [1]. Researchers should note that eradicant activity is limited in whole-plant assays due to poor dose-transfer, indicating that formulation optimization is a critical development variable [1].

NQO1-Targeted Cancer Therapeutic Development and Prodrug Design

(3R)-Dunnione (rel)- serves as a well-characterized NQO1 substrate scaffold, with confirmed enzyme-dependent ROS generation and cytotoxicity in A549 lung carcinoma cells (IC50 = 6.1 μM) [1]. The established SAR from ortho-quinone analog studies—identifying that C-ring methyl and A-ring methoxy substitutions favor activity—provides a rational basis for medicinal chemistry optimization [1]. This compound is particularly suitable for research programs developing NQO1-targeted prodrugs, given that NQO1 is overexpressed in multiple solid tumor types while being minimally expressed in most normal tissues, offering a therapeutic window for selective activation.

Chemotherapy-Induced Gastrointestinal Toxicity Mitigation Studies (In Vivo)

The in vivo protective activity of (3R)-dunnione (rel)- against cisplatin-induced small intestinal damage, demonstrated at 20 mg/kg/day dosing with confirmed NAD+ augmentation and inflammatory cytokine suppression [1], establishes this compound as a viable tool for studying NAD+ metabolism in the context of chemotherapy-induced mucosal injury. This application scenario is particularly relevant for investigators seeking an alternative to β-lapachone for NQO1-dependent NAD+ modulation studies, enabling comparative pharmacology across structurally distinct NQO1 substrates.

Antiparasitic Screening in Trypanosoma cruzi Drug Discovery Programs

With a validated IC50 of 4.01 μM against T. cruzi epimastigotes [1], (3R)-dunnione (rel)- is appropriate for inclusion in antiparasitic screening cascades for Chagas disease drug discovery. Its ortho-quinone scaffold offers structural diversity relative to the extensively studied β-lapachone and lapachol chemotypes, providing an alternative starting point for SAR expansion and hit-to-lead optimization [1]. Researchers should note that while epimastigote activity is established, further profiling against the clinically relevant trypomastigote and amastigote stages is warranted.

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